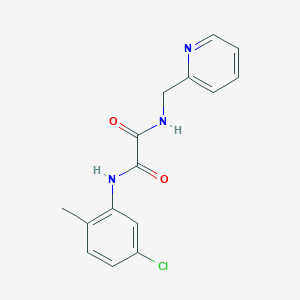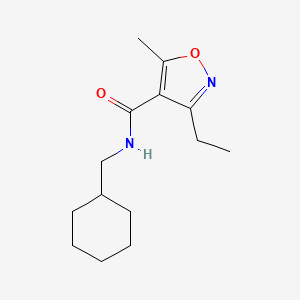![molecular formula C24H23N3O2S B4623864 5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4623864.png)
5-methyl-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Methyl-N-(4-{N-[(2-Phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide often involves multi-step reactions. For example, the synthesis of thiophene-2-carboxamide Schiff base derivatives, including similar structures, involves reacting methylanthralate with 2-thiophenecarbonyl chloride, followed by treatment with hydrazine hydrate and various aldehydes to obtain Schiff base derivatives (Kausar et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like FTIR, NMR spectroscopy, and Mass spectrometric analysis. These techniques help in elucidating the structure-activity relationship, which is crucial for understanding their biological activities (Kausar et al., 2021).
Chemical Reactions and Properties
The chemical reactions of these compounds often lead to the formation of products with significant biological activities. For instance, derivatives of thiophene-2-carboxamide have shown effectiveness as dual inhibitors against butyrylcholinesterase and acetylcholinesterase enzymes, as well as possessing antioxidant potential (Kausar et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be characterized using various spectroscopic and crystallographic techniques. These properties are essential to understand for their application in different fields.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents on the thiophene ring. The para substitution of the benzene ring with more electronegative groups, for example, has been shown to enhance the activities of compounds against specific enzymes (Kausar et al., 2021).
Applications De Recherche Scientifique
Anticancer Activity
Compounds incorporating thiazole and thiadiazole moieties have been synthesized and evaluated for their potential anticancer activities. For instance, novel pharmacophores containing the thiazole moiety have been developed, demonstrating potent anticancer properties against cell lines like Hepatocellular carcinoma (HepG-2). The structure-activity relationships of these compounds suggest their significant potential in cancer treatment research (Gomha et al., 2017).
Antibacterial and Antimicrobial Properties
New thiourea derivatives have been synthesized and shown to exhibit strong antibacterial and antimicrobial activities, especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate the potential of these compounds for development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Enzyme Inhibition for Neurodegenerative Disorders
Thiophene-2-carboxamide Schiff base derivatives have been explored for their role as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative disorders. Some compounds in this class have shown high inhibition rates, suggesting their utility in treating diseases like Alzheimer's (Kausar et al., 2021).
Synthesis and Chemical Properties
Research on the synthesis and chemical properties of related compounds provides insights into their potential applications. For example, unusual reactions of thiomalonamide with specific diones have been studied, contributing to the broader understanding of heterocyclic synthesis and the potential development of new drugs or materials (Dotsenko & Krivokolysko, 2013).
Propriétés
IUPAC Name |
5-methyl-N-[4-[(Z)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-15-12-19(14-30-15)23(28)25-20-10-8-17(9-11-20)16(2)26-27-24(29)22-13-21(22)18-6-4-3-5-7-18/h3-12,14,21-22H,13H2,1-2H3,(H,25,28)(H,27,29)/b26-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAYMNVYWILWHS-QQXSKIMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3CC3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)/C(=N\NC(=O)C3CC3C4=CC=CC=C4)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-{4-[(1Z)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)
![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)
![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)